molecular formula C17H25NO5 B2838323 N-Boc-5-(phenylmethoxy)-L-norvaline CAS No. 148529-07-1

N-Boc-5-(phenylmethoxy)-L-norvaline

Cat. No.: B2838323
CAS No.: 148529-07-1
M. Wt: 323.389
InChI Key: SLSGDJMDQHCUBN-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-5-(phenylmethoxy)-L-norvaline (CAS 148529-07-1) is a chiral, protected amino acid derivative with the molecular formula C17H25NO5 and a molecular weight of 323.38 g/mol . This compound features a Boc (tert-butoxycarbonyl) protecting group on the alpha-amine and a phenylmethoxy (benzyloxy) group on its side chain, making it a valuable building block in synthetic organic and peptide chemistry . Its primary research application is as a key intermediate in the synthesis of complex peptides, particularly in the construction of oxime-based peptide libraries using Fmoc solid-phase peptide synthesis (SPPS) methodologies . The orthogonal protection scheme (Boc on the amine) allows for selective deprotection and modification, which is essential for creating peptides with diverse structures and for fragment-based drug discovery . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-17(2,3)23-16(21)18-14(15(19)20)10-7-11-22-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,18,21)(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSGDJMDQHCUBN-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCOCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCOCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Boc 5 Phenylmethoxy L Norvaline

Precursor Synthesis Strategies for L-Norvaline Derivatives

The foundation for the synthesis of N-Boc-5-(phenylmethoxy)-L-norvaline lies in the stereocontrolled construction of the L-norvaline backbone and the subsequent functionalization of its side chain.

Enantioselective Preparation of L-Norvaline Scaffolds from Starting Materials

The asymmetric synthesis of L-norvaline and its analogs is critical for ensuring the desired biological activity of the final peptide. A prevalent strategy involves the asymmetric transfer allylation of a glycine (B1666218) Schiff base. This method can produce (S)-allylglycine, a key precursor, in high enantiomeric excess (often exceeding 97%). Subsequent chemical modifications can then convert the allyl group into the desired propyl side chain of norvaline.

Another powerful approach is the use of chiral auxiliaries. For instance, Evans' oxazolidinone auxiliaries can be alkylated with propyl iodide to introduce the side chain with a high degree of stereocontrol. Subsequent cleavage of the auxiliary yields the desired L-norvaline enantiomer. Asymmetric hydrogenation of dehydroamino acid precursors, catalyzed by chiral rhodium or ruthenium complexes, also provides an efficient route to enantiomerically pure L-norvaline.

Table 1: Comparison of Enantioselective Routes to L-Norvaline Scaffolds

MethodStarting MaterialsKey Reagents/CatalystsTypical Enantiomeric Excess (ee)
Asymmetric AllylationGlycine Schiff base, Allyl bromideChiral phase-transfer catalyst (e.g., Cinchona alkaloid derivative)>97%
Chiral AuxiliaryEvans' oxazolidinone, Propyl iodideStrong base (e.g., LDA), Cleavage reagents (e.g., LiOH/H₂O₂)>99%
Asymmetric HydrogenationN-acyldehydroamino acidChiral Rh or Ru phosphine (B1218219) complexes (e.g., Rh-DIPAMP)>95%

Introduction of the 5-Substituted Aliphatic Chain to the Norvaline Backbone

To synthesize the target molecule, a hydroxyl group must be introduced at the 5-position of the norvaline side chain. This can be achieved through several synthetic routes. One approach involves starting with a precursor that already contains a functional group amenable to conversion into a hydroxyl group. For example, the hydroboration-oxidation of a homoallylic glycine derivative can introduce a terminal hydroxyl group.

Alternatively, a protected glutamic acid derivative can serve as a starting material. The side-chain carboxylic acid can be selectively reduced to the corresponding alcohol, yielding a 5-hydroxy-L-norvaline derivative. This transformation often requires careful selection of reducing agents to avoid reduction of the alpha-carboxyl group.

Stereoselective N-Boc Protection Strategies

The protection of the alpha-amino group is a crucial step in amino acid synthesis, preventing unwanted side reactions during subsequent transformations. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under a range of conditions and its facile removal under mild acidic conditions.

Optimization of tert-Butoxycarbonyl Group Incorporation in Amino Acid Synthesis

The standard method for the introduction of the Boc group involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. Optimization of this reaction is key to achieving high yields and purity. The choice of base and solvent system can significantly impact the reaction's efficiency. Common bases include sodium hydroxide, sodium bicarbonate, and triethylamine. The reaction is often carried out in a mixture of an organic solvent, such as dioxane or tetrahydrofuran (B95107), and water.

For sterically hindered or sensitive amino acids, alternative methods may be employed. The use of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON) can be advantageous in some cases. Furthermore, catalyst-free N-tert-butyloxycarbonylation of amines in water has been reported as a green and efficient method.

Table 2: Optimized Conditions for N-Boc Protection

ReagentBaseSolventTemperatureTypical Yield
Boc₂ONaOHDioxane/WaterRoom Temperature>95%
Boc₂ONaHCO₃Acetone/WaterRoom Temperature>90%
Boc₂OTriethylamineMethanol0 °C to Room Temperature>90%
Boc-ONTriethylamineDMFRoom Temperature>85%

Maintenance of Chiral Integrity During N-Boc Derivatization

A critical consideration during the N-protection step is the preservation of the stereocenter's integrity. Racemization can occur under harsh basic conditions or elevated temperatures. The Schotten-Baumann conditions, which utilize an aqueous base at low temperatures, are generally effective in minimizing racemization. The reaction mechanism, involving the nucleophilic attack of the amino group on the Boc anhydride, does not typically affect the chiral center. However, careful control of the reaction pH and temperature is essential to prevent any epimerization. The use of milder bases and conducting the reaction at or below room temperature are standard practices to ensure the enantiomeric purity of the N-Boc protected amino acid.

Methodologies for Phenylmethoxy Group Introduction at the C-5 Position

The final key transformation is the introduction of the phenylmethoxy (benzyl) group at the C-5 hydroxyl function of the norvaline side chain. The Williamson ether synthesis is a classic and reliable method for this purpose. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl (B1604629) bromide or a similar benzylating agent.

The synthesis of O-benzyl-L-serine and O-benzyl-L-homoserine provides a well-established precedent for this type of transformation on amino acid side chains. For the synthesis of this compound, the precursor N-Boc-5-hydroxy-L-norvaline would be treated with a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting alkoxide is then reacted with benzyl bromide to form the desired ether linkage.

It is crucial that the alpha-amino and alpha-carboxyl groups are appropriately protected during this step to prevent side reactions. The N-Boc group is stable under these basic conditions, and the carboxyl group is typically protected as an ester (e.g., methyl or ethyl ester) which can be saponified in a subsequent step.

Table 3: Reagents for Williamson Ether Synthesis of Phenylmethoxy Group

SubstrateBaseBenzylating AgentSolvent
N-Boc-5-hydroxy-L-norvaline esterSodium Hydride (NaH)Benzyl bromide (BnBr)DMF or THF
N-Boc-5-hydroxy-L-norvaline esterPotassium tert-butoxide (t-BuOK)Benzyl chloride (BnCl)THF

Etherification Reactions on Hydroxyl-Functionalized Norvaline Precursors

The introduction of the phenylmethoxy (benzyl) group onto the 5-hydroxy-L-norvaline backbone is a critical transformation in the synthesis of the target compound. This is typically achieved through the etherification of a suitably protected N-Boc-5-hydroxy-L-norvaline precursor. Two of the most prominent and effective methods for this conversion are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis provides a classical and reliable route to ethers. In the context of synthesizing this compound, this method involves the deprotonation of the primary alcohol of N-Boc-5-hydroxy-L-norvaline to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide. A strong base, such as sodium hydride (NaH), is typically employed in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure complete deprotonation of the hydroxyl group. The subsequent nucleophilic substitution reaction proceeds via an SN2 mechanism to furnish the desired benzyl ether.

A representative reaction scheme is as follows:

Reactants: N-Boc-5-hydroxy-L-norvaline, Sodium Hydride (NaH), Benzyl Bromide (BnBr)

Solvent: Tetrahydrofuran (THF)

General Conditions: The reaction is typically carried out at temperatures ranging from 0 °C to room temperature to control the reactivity of sodium hydride and minimize potential side reactions.

Reactant 1Reactant 2BaseSolventProductReported Yield
N-Boc-5-hydroxy-L-norvalineBenzyl BromideNaHTHFThis compoundGood to High

Alternatively, the Mitsunobu reaction offers a powerful and mild method for the synthesis of ethers with inversion of stereochemistry at the alcohol carbon, although for a primary alcohol like in N-Boc-5-hydroxy-L-norvaline, stereoinversion is not a factor. This reaction utilizes a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the primary alcohol. The activated alcohol then undergoes nucleophilic substitution by benzyl alcohol. commonorganicchemistry.commissouri.eduorganic-chemistry.org The reaction is generally performed in an aprotic solvent like THF or dichloromethane (B109758) (DCM) at or below room temperature. commonorganicchemistry.com

Key features of the Mitsunobu reaction for this transformation include:

Reagents: N-Boc-5-hydroxy-L-norvaline, Benzyl alcohol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

Conditions: Mild conditions, typically from 0 °C to room temperature.

SubstrateNucleophileReagentsSolventProductReported Yield
N-Boc-5-hydroxy-L-norvalineBenzyl AlcoholPPh₃, DEAD/DIADTHFThis compoundHigh

Regioselective and Stereoselective Considerations in Side Chain Functionalization

The synthesis of this compound necessitates precise control over both regioselectivity and stereoselectivity.

Regioselectivity in this context refers to the selective functionalization of the terminal hydroxyl group at the 5-position of the norvaline side chain, without affecting the α-amino and α-carboxyl groups. This is primarily achieved through the use of orthogonal protecting groups. The tert-butoxycarbonyl (Boc) group effectively shields the α-amino group from participating in the etherification reaction. The carboxylic acid is often protected as an ester (e.g., methyl or benzyl ester) during the synthesis of the N-Boc-5-hydroxy-L-norvaline precursor to prevent its interference. The etherification reactions themselves (Williamson and Mitsunobu) are inherently regioselective for the hydroxyl group under the described conditions.

Stereoselectivity is paramount to ensure the final product retains the desired L-configuration at the α-carbon. Since the etherification occurs at the terminal 5-position of the side chain, which is achiral, the stereocenter at the α-carbon is not directly involved in the reaction. Therefore, as long as the starting material, N-Boc-L-norvaline or a derivative thereof, is enantiomerically pure, and the reaction conditions are mild enough to prevent racemization of the α-proton, the L-configuration is preserved. The stereoselective synthesis of the precursor, L-norvaline and its derivatives, can be achieved through various methods, including asymmetric alkylation of glycine Schiff base derivatives using phase-transfer catalysts. commonorganicchemistry.com

Total Synthesis Approaches for Complex this compound Analogues

While specific examples of total syntheses explicitly detailing the use of this compound are not extensively reported in readily available literature, its structural motif is present in several complex natural products, particularly antimicrobial peptides and alkaloids. The synthetic strategies for these molecules often involve the incorporation of non-standard amino acids with functionalized side chains.

For instance, the synthesis of analogues of tasiamide B , a marine natural product with potential therapeutic applications, involves the coupling of various amino acid residues. nih.govscite.ai The development of tasiamide B derivatives as BACE1 inhibitors for Alzheimer's disease has been an active area of research. nih.gov The synthesis of these complex peptides often relies on solid-phase peptide synthesis (SPPS) or solution-phase fragment condensation, where protected amino acid building blocks are sequentially coupled. This compound would serve as a valuable building block in the synthesis of tasiamide B analogues where a benzyloxy-functionalized five-carbon side chain is desired.

The general approach for incorporating such a residue into a peptide chain is as follows:

Activation: The carboxylic acid of this compound is activated using standard peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt).

Coupling: The activated amino acid is then coupled with the free amino group of the growing peptide chain, which is typically anchored to a solid support in SPPS.

Deprotection: The Boc group is removed with an acid (e.g., trifluoroacetic acid, TFA) to reveal the free amino group for the next coupling cycle.

The benzyloxy group on the side chain is generally stable to the conditions of peptide synthesis and can be removed, if necessary, in a later step via hydrogenolysis.

Natural Product ClassPotential Application of AnalogueSynthetic StrategyRole of Functionalized Norvaline
Antimicrobial PeptidesDevelopment of new antibioticsSolid-Phase Peptide Synthesis (SPPS)Introduction of lipophilic side chain to modulate activity and membrane interaction
Tasiamide B AnaloguesBACE1 inhibitors for Alzheimer's diseaseSolution-Phase or Solid-Phase Peptide SynthesisAs a key building block for structure-activity relationship studies

Chemical Transformations and Derivatization Studies of N Boc 5 Phenylmethoxy L Norvaline

Reactions Involving the Carboxyl Group (e.g., Esterification, Amidation)

The carboxylic acid moiety of N-Boc-5-(phenylmethoxy)-L-norvaline is a primary site for chemical modification, most notably through esterification and amidation reactions. These transformations are fundamental in peptide synthesis and the creation of diverse molecular scaffolds.

Esterification: The carboxyl group can be readily converted to an ester. For instance, it can be transformed into a methyl ester by treatment with thionyl chloride in methanol. rsc.org This reaction proceeds by the formation of an acyl chloride intermediate, which is then attacked by methanol. Another common method is the use of a base like sodium bicarbonate and an alkyl halide. The formation of benzyl (B1604629) esters has also been reported, often to provide an additional layer of protection that can be removed under different conditions than the Boc or phenylmethoxy groups. rsc.org

Amidation: Amidation, or peptide bond formation, is arguably the most significant reaction involving the carboxyl group of this amino acid derivative. To facilitate this, the carboxyl group must first be activated. Common activating agents include dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. rsc.orgresearchgate.net Once activated, the carboxyl group readily reacts with the amino group of another amino acid or amine to form a peptide bond. This process is central to the stepwise synthesis of peptides on both solid supports and in solution. researchgate.net The choice of coupling reagents and reaction conditions is crucial to ensure high yields and prevent racemization at the chiral center. researchgate.net

Interactive Table: Common Carboxyl Group Reactions

Reaction Type Reagents Product Type
Esterification SOCl₂, MeOH Methyl Ester
Esterification Alkyl halide, Base Alkyl Ester
Amidation (Peptide Coupling) DCC, HOBt Peptide

Reactions at the Protected Amine Functionality (Post-Deprotection)

The N-Boc (tert-butoxycarbonyl) group is a widely used protecting group for the α-amino functionality due to its stability under a range of conditions and its facile removal under acidic conditions. organic-chemistry.org

Deprotection: The Boc group is typically removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or by using a solution of hydrogen chloride in an organic solvent like diethyl ether or dioxane. researchgate.netnih.gov This process generates a free amine (as its corresponding salt), which is then available for subsequent reactions. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) has also been reported as an effective method for Boc deprotection, sometimes accelerated by microwave conditions. researchgate.net

Subsequent Reactions: Once deprotected, the newly freed amino group can participate in a variety of transformations. The most common is its acylation in a subsequent peptide coupling step, allowing for the elongation of a peptide chain. researchgate.net The free amine can also be alkylated, arylated, or used in the formation of other functional groups, significantly expanding the chemical space accessible from this building block. For example, it can be reacted with various electrophiles to introduce new side chains or to form cyclic structures.

Interactive Table: N-Boc Deprotection Methods

Reagent Solvent Conditions
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room Temperature
Hydrogen Chloride (HCl) Diethyl Ether / Dioxane Room Temperature
Hexafluoroisopropanol (HFIP) - Reflux or Microwave

Modifications and Transformations of the Phenylmethoxy Side Chain

The phenylmethoxy (benzyloxy) group on the side chain serves as a protecting group for the hydroxyl functionality. Its removal or transformation is a key step in revealing the final functionality or in creating further derivatives.

Debenzylation: The most common transformation of the phenylmethoxy group is its cleavage to unveil the free hydroxyl group. This is typically achieved through catalytic hydrogenation. nih.govacs.org The reaction is commonly carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. nih.gov This method is generally clean and efficient, but care must be taken if other reducible functional groups are present in the molecule. Acid-facilitated debenzylation has also been explored in specific contexts. nih.gov

Side Chain Modifications: While less common than debenzylation, the benzyl group itself can sometimes be modified. However, the primary utility of the phenylmethoxy group lies in its role as a stable protecting group that can be removed under specific conditions, allowing for the selective unmasking of the hydroxyl group at a desired stage of a synthesis. nih.gov The resulting alcohol can then be further functionalized, for example, through oxidation to an aldehyde or carboxylic acid, or by esterification or etherification to introduce new functionalities.

Derivatization for Scaffold Elaboration and Combinatorial Library Synthesis

The trifunctional nature of this compound makes it an excellent starting material for the generation of diverse chemical libraries. dtu.dk By systematically and sequentially reacting at the carboxyl, amino (after deprotection), and side-chain hydroxyl (after debenzylation) groups, a vast array of distinct molecules can be synthesized from this single precursor.

The principles of orthogonal protection are key to this strategy. The Boc group is acid-labile, the carboxyl group can be activated for coupling, and the benzyl ether is removable by hydrogenolysis. This allows for selective manipulation of one part of the molecule while the others remain protected. For example, the carboxyl group can be coupled to a library of amines. Then, the Boc group can be removed and the resulting amines can be reacted with a library of carboxylic acids or other electrophiles. Finally, the benzyl group can be removed, and the resulting alcohol can be derivatized with another set of reagents. This systematic approach allows for the rapid generation of large numbers of structurally related compounds, which is a cornerstone of modern drug discovery and chemical biology. dtu.dk The defined stereochemistry of the L-norvaline backbone provides a consistent three-dimensional framework upon which diverse functionalities can be appended. researchgate.net

Stereochemical Control and Asymmetric Synthesis Leveraging N Boc 5 Phenylmethoxy L Norvaline

Role as a Chiral Building Block in Enantioselective Synthesis

In enantioselective synthesis, a chiral building block is a molecule possessing one or more stereocenters that is incorporated into a larger structure, preserving its stereochemical integrity to define the chirality of the final product. N-Boc-5-(phenylmethoxy)-L-norvaline exemplifies such a building block. The inherent (S)-configuration at the α-carbon, derived from the natural L-amino acid pool, acts as a foundational chiral element.

The strategic value of this compound lies in its orthogonal protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and the benzyl (B1604629) (Bn) group protecting the terminal hydroxyl. This allows for selective deprotection and modification at the N-terminus, C-terminus, or the side chain. For instance, the phenylmethoxy group can be removed via hydrogenolysis to reveal a primary alcohol, which can then be oxidized to an aldehyde or carboxylic acid, or used in substitution reactions.

This functionality makes it a precursor for a variety of complex and valuable molecules. A key application is in the synthesis of other non-standard amino acids and peptidomimetics. For example, in a process analogous to the synthesis of (S)-5-hydroxynorvaline, the terminal carboxyl group of a protected glutamate (B1630785) derivative can be reduced to an alcohol, demonstrating how a standard amino acid is used as a template to create a hydroxylated version. researchgate.net This highlights the utility of such precursors in generating molecules with unique side chains for incorporation into peptides or as standalone pharmacologically active agents. researchgate.net The synthesis of arginase inhibitors, for example, often begins with protected amino acid derivatives like Nδ-(benzyloxycarbonyl)-L-ornithine, underscoring the importance of these building blocks in medicinal chemistry. nih.gov

Diastereoselective Reactions Utilizing the Norvaline Chiral Center

The resident stereocenter in this compound can exert powerful stereocontrol over the formation of new chiral centers in its vicinity. This substrate-controlled diastereoselectivity is a cornerstone of modern asymmetric synthesis. By modifying the side chain to include a prochiral center, such as a ketone, the original α-carbon can direct the approach of a reagent to one of the two faces of the prochiral group, leading to a preponderance of one diastereomer.

A pertinent example of this principle is the diastereoselective reduction of a chiral N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester, which serves as a dipeptidomimetic. nih.gov In this study, the existing stereocenter directed the reduction of the γ-keto group. The choice of reducing agent was critical in determining the stereochemical outcome, allowing for selective formation of either the anti or syn alcohol product. nih.gov

Under conditions that favor chelation control, using a bulky reagent like LiAlH(O-t-Bu)₃, the reaction proceeds through a rigid cyclic intermediate, leading to a high diastereomeric ratio in favor of the anti product. nih.gov Conversely, using a non-chelating, sterically directed reagent like NB-Enantride® (a B-isopinocampheyl-9-borabicyclo[3.3.1]nonane derivative), the reaction follows the Felkin-Anh model, resulting in the opposite syn diastereomer with excellent selectivity. nih.gov

Reducing AgentControl ModelSolventTemp. (°C)Product Ratio (anti:syn)Yield (%)
LiAlH(O-t-Bu)₃ChelationEtOH-78>95:580
NB-Enantride®Felkin-AnhTHF-785:9598
Table 1: Results of the diastereoselective reduction of a chiral γ-keto ester, demonstrating the influence of the reducing agent on the stereochemical outcome. Data sourced from Våbenø et al. nih.gov

This ability to selectively generate different diastereomers by simply changing the reaction conditions is a powerful tool. Similar stereocontrol would be expected in reactions involving derivatives of this compound, such as the addition of organometallic reagents to a side-chain ketone or the reduction of a dehydroamino acid derivative. Biocatalytic methods, using enzymes like ketoreductases, also offer a route to high diastereoselectivity in the reduction of keto groups adjacent to a chiral center. google.com

Conformational Analysis of this compound and its Oligomers

The three-dimensional structure of amino acids and their oligomers in solution is crucial to their function and reactivity. High-resolution proton nuclear magnetic resonance (NMR) spectroscopy is a primary tool for these investigations. Studies on protected L-norvaline oligomers, specifically the series Boc-(L-Nva)n-OMe, have provided detailed insights into their conformational preferences in solution. researchgate.netacs.org

For the monomer (n=1) and the dimer (n=2) in dilute chloroform (B151607) solution, the molecules exist predominantly in an unordered, random coil conformation. researchgate.net There is no evidence of stable, folded structures like β-turns or helices at this length. However, a significant conformational shift occurs as the chain lengthens. researchgate.net

Beginning with the trimer (n=3), evidence of folded forms emerges even at low concentrations. researchgate.net For the tetramer (n=4), these folded structures become more pronounced. researchgate.net This indicates that a critical chain length is required to allow for the formation of intramolecular hydrogen bonds that stabilize ordered conformations. At higher concentrations, these oligomers begin to form aggregates, a process that becomes more favorable as the peptide chain increases in length. researchgate.netias.ac.in The aggregation is driven by intermolecular hydrogen bonding, leading to structures like β-sheets. researchgate.net

Oligomer (Boc-(L-Nva)n-OMe)Conformation in Dilute Solution (CDCl₃)Aggregation Behavior
n=1 (Monomer)Unordered / Random CoilLow
n=2 (Dimer)Unordered / Random CoilLow
n=3 (Trimer)Mixture including folded formsModerate
n=4 (Tetramer)Mixture including folded formsHigh
Table 2: Summary of the conformational behavior of Boc-L-norvaline oligomers in solution as determined by proton NMR. Data sourced from Pysh and Toniolo (1977). researchgate.netacs.org

The specific nature of the folded structures (e.g., β-turns vs. 3₁₀-helices) can be further delineated using advanced NMR techniques, such as 2D NMR, which can detect specific nuclear Overhauser effects (NOEs) that are characteristic of different helical types. explorationpub.com

Investigations into Chirality Transfer and Induction Mechanisms

Chirality transfer refers to the process by which the stereochemical information from an existing chiral center is transmitted to a new stereocenter during a chemical reaction. In molecules like this compound, the (S)-configured α-carbon is the source of this information. The mechanisms of this transfer are often explained by predictive models of diastereoselectivity, such as the Felkin-Anh and Cram-chelate models.

These models are particularly relevant for reactions involving the addition of nucleophiles to a carbonyl group located on the side chain of the amino acid.

Felkin-Anh Model: This model generally applies in the absence of a chelating metal. It predicts that the nucleophile will approach the carbonyl carbon from the face opposite the largest of the three substituents on the adjacent α-carbon. This trajectory minimizes steric hindrance, leading to a predictable diastereomer. The diastereoselective reduction of a keto ester using the non-chelating reagent NB-Enantride, which resulted in the syn product with 95% selectivity, is a clear example of this type of steric control. nih.gov

Cram-Chelate Model: This model is applicable when a chelating group (like a hydroxyl or alkoxy oxygen) is present on the α-carbon and the reaction uses a reagent containing a metal cation (e.g., Li⁺, Mg²⁺, Zn²⁺). The metal coordinates to both the carbonyl oxygen and the chelating heteroatom, forming a rigid five- or six-membered ring. This locks the conformation of the molecule, and the nucleophile is forced to attack from the less hindered face of the now-constrained ring system. The reduction of the same keto ester with LiAlH(O-t-Bu)₃, which afforded the anti product with >95% selectivity, illustrates a chelation-controlled mechanism. nih.gov

The benzyl ether oxygen in the side chain of this compound could potentially act as a chelating group, influencing the stereochemical outcome of reactions at a nearby prochiral center under appropriate conditions. Through these well-understood mechanisms, the initial chirality of the L-norvaline backbone is effectively transferred to create new, well-defined stereocenters within the molecule.

Applications in Advanced Chemical and Biochemical Research

Integration into Peptide Synthesis Methodologies

The strategic design of N-Boc-5-(phenylmethoxy)-L-norvaline, featuring distinct protecting groups on its amino and side-chain functionalities, makes it a valuable component in the stepwise construction of peptides.

Role as a Protected Amino Acid in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis

In the realm of peptide synthesis, the prevention of unwanted side reactions is paramount. This is achieved through the use of protecting groups, which temporarily block reactive functional groups. This compound is a prime example of a protected amino acid, specifically designed for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The tert-butyloxycarbonyl (Boc) group on the α-amino group is a temporary protecting group, readily removed under acidic conditions, while the benzyl (B1604629) (Bn) ether protecting the side-chain hydroxyl group is more stable and requires different conditions for removal. ug.edu.pl

This differential stability is the cornerstone of its utility. In SPPS, the Boc group is typically cleaved with acids like trifluoroacetic acid (TFA) to allow for the sequential addition of the next amino acid in the growing peptide chain, which is anchored to a solid support. peptide.comiris-biotech.de The benzyl ether on the side chain remains intact during these acidic deprotection steps. Similarly, in solution-phase synthesis, the Boc group can be selectively removed to facilitate peptide bond formation without affecting the side-chain protection. mdpi.com This strategic protection scheme ensures the controlled and orderly assembly of the peptide backbone.

Incorporation into Homo-oligopeptides and Hetero-oligopeptides Derived from L-Norvaline

The versatility of this compound extends to its incorporation into both homo-oligopeptides (peptides composed of repeating units of the same amino acid) and hetero-oligopeptides (peptides with varying amino acid sequences) derived from L-norvaline. The ability to introduce a functionalized norvaline residue with a protected hydroxyl group opens up possibilities for creating peptides with unique structural and functional properties. For instance, the presence of the phenylmethoxy group can influence the conformational preferences of the resulting peptide, potentially leading to the formation of specific secondary structures like helices. researchgate.net

Strategies for Orthogonal Protecting Group Removal in Peptide Constructs

The concept of orthogonality in protecting group strategy is crucial for the synthesis of complex peptides with modified side chains or cyclic structures. organic-chemistry.org Orthogonal protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis without affecting other protected groups. iris-biotech.deorganic-chemistry.org

This compound exemplifies this principle. The N-terminal Boc group is acid-labile, typically removed with TFA. ug.edu.pl In contrast, the side-chain benzyl ether is stable to these acidic conditions but can be cleaved by hydrogenolysis (catalytic hydrogenation). This orthogonality allows for the selective deprotection of the side chain after the peptide backbone has been assembled. This strategy is invaluable for on-resin modifications, such as cyclization or the attachment of labels, before the final cleavage of the peptide from the solid support. sigmaaldrich.com

Precursor for Bioactive Molecule Scaffolds and Chemical Probes

The unique structure of this compound makes it a valuable starting material for the synthesis of diverse bioactive molecule scaffolds and chemical probes. The protected hydroxyl group on the side chain provides a handle for further chemical modification. Following deprotection of the benzyl ether, the resulting hydroxyl group can be functionalized in numerous ways, such as esterification, etherification, or oxidation, to generate a variety of derivatives. These modifications can be used to create libraries of compounds for screening in drug discovery programs or to develop specific chemical probes to study biological processes. nih.gov The L-norvaline backbone itself is a non-proteinogenic amino acid that can impart unique properties to molecules, potentially enhancing their metabolic stability or biological activity. nih.gov

Utility in Enzyme Mechanism Studies and Interactions

The incorporation of non-natural amino acids like 5-hydroxynorvaline, derived from this compound, into peptides or as standalone molecules can be a powerful tool for studying enzyme mechanisms and interactions. Enzymes often exhibit high specificity for their natural substrates. By introducing a structurally similar but modified amino acid, researchers can probe the active site of an enzyme and investigate the importance of specific functional groups for binding and catalysis. For example, the hydroxyl group on the side chain of 5-hydroxynorvaline can participate in hydrogen bonding interactions within an enzyme's active site, and studying the effects of its presence or modification can provide insights into the enzyme's mechanism of action. researchgate.netgoogle.com

Contributions to the Synthesis of Non-Natural Amino Acid Libraries

The demand for novel molecular diversity in drug discovery has driven the development of methods for synthesizing libraries of non-natural amino acids. researchgate.netresearchgate.net this compound serves as a valuable building block in this endeavor. Its protected and functionalized side chain allows for a wide range of chemical transformations to create a diverse set of norvaline analogs. These libraries of non-natural amino acids can then be used to construct peptides with novel properties or as scaffolds for the development of new therapeutic agents. nih.govpeptide.com The ability to systematically modify the side chain provides a powerful approach to exploring structure-activity relationships and optimizing the biological properties of lead compounds.

Analytical and Spectroscopic Characterization Techniques for N Boc 5 Phenylmethoxy L Norvaline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like N-Boc-5-(phenylmethoxy)-L-norvaline. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of specific functional groups.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected to correspond to the protons of the tert-butoxycarbonyl (Boc) protecting group, the norvaline backbone, and the phenylmethoxy (benzyl) group. The protons of the tert-butyl group would appear as a characteristic singlet in the upfield region, while the protons of the phenyl group would generate signals in the aromatic region of the spectrum. The protons along the norvaline side chain and the alpha-carbon would exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons, providing valuable information about their connectivity.

Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in a distinct chemical environment. Key resonances would include those for the carbonyl carbons of the Boc group and the carboxylic acid, the carbons of the tert-butyl and phenyl groups, and the individual carbons of the norvaline side chain. The chemical shifts of these signals are indicative of the type of carbon and its immediate electronic environment, allowing for a complete mapping of the carbon skeleton.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
tert-Butyl (Boc) ~1.4 ~28 (CH₃), ~80 (quaternary C)
Norvaline α-CH ~4.0-4.5 ~50-60
Norvaline Side Chain CH₂ ~1.5-2.0 ~20-40
Phenylmethoxy CH₂ ~4.5 ~65-75
Phenyl C-H ~7.2-7.4 ~127-137
Carboxyl C=O - ~170-180

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₇H₂₅NO₅, the expected molecular weight is approximately 323.39 g/mol . sigmaaldrich.comachemblock.com

In a mass spectrum of this compound, a molecular ion peak ([M]⁺ or a protonated molecule [M+H]⁺ in soft ionization techniques like electrospray ionization) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of the molecular ion provides a "fingerprint" that can help to confirm the structure. Common fragmentation pathways for N-Boc protected amino acids include the loss of the Boc group or parts of it (e.g., loss of tert-butyl as a cation or isobutylene) and the decarboxylation (loss of CO₂) from the carboxylic acid moiety. The presence of the phenylmethoxy group would also lead to characteristic fragments, such as the benzyl (B1604629) cation (m/z 91). Analysis of these fragment ions allows for the verification of the different structural components of the molecule.

Table 2: Key Molecular and Fragment Ions for this compound in Mass Spectrometry

Ion Description Expected m/z
[M+H]⁺ Protonated Molecular Ion ~324.18
[M-Boc+H]⁺ Loss of the Boc group ~224.13
[M-COOH]⁺ Loss of the carboxyl group ~278.20

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and for separating enantiomers. To determine the chemical purity of this compound, a reversed-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase is used with a polar mobile phase, and the compound is separated from any impurities based on differences in their hydrophobicity.

For the determination of enantiomeric excess, which is critical for ensuring the stereochemical integrity of the L-enantiomer, chiral HPLC is necessary. This involves the use of a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of the analyte. For N-Boc protected amino acids, polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs, such as those derived from teicoplanin, have proven to be effective. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. This is essential as the presence of the undesired D-enantiomer can have significant implications in biological systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides information about the types of bonds present.

For this compound, the IR spectrum would exhibit several key absorption bands that confirm its structure. These include a broad O-H stretching vibration from the carboxylic acid group, a sharp N-H stretching vibration from the carbamate, and strong C=O stretching vibrations from both the carboxylic acid and the Boc protecting group. Additionally, characteristic absorptions for C-H bonds in the aromatic ring and the aliphatic chain, as well as C-O stretching vibrations, would be present.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carboxylic Acid O-H stretch 2500-3300 (broad)
Carbamate (Boc) N-H stretch 3300-3500
Carboxylic Acid C=O stretch 1700-1725
Carbamate (Boc) C=O stretch 1680-1700
Aromatic Ring C-H stretch 3000-3100
Aliphatic Chains C-H stretch 2850-3000

Polarimetry and Optical Rotation for Chiral Purity Assessment

Polarimetry is a technique used to measure the optical rotation of a chiral compound, which is its ability to rotate the plane of polarized light. This property is a direct consequence of the molecule's three-dimensional structure and is a fundamental characteristic of enantiomers. Each enantiomer of a chiral compound will rotate the plane of polarized light by an equal magnitude but in opposite directions.

The specific rotation, [α]D, is a standardized measure of a compound's optical activity. For this compound, a measured specific rotation that is consistent with the literature value for the pure L-enantiomer would confirm its chiral identity. A deviation from this value could indicate the presence of the D-enantiomer as a contaminant, thus allowing for an assessment of the enantiomeric purity. For instance, a patent for N-Boc-L-phenylalanine reports a specific rotation of +25.0° (c=1, EtOH). google.com Similarly, a supplier of Boc-L-norvaline lists a specific rotation of -15.0° ± 2.0° (c=2 in MeOH). chemimpex.com

Advanced Chromatographic Separations (e.g., Chiral Chromatography)

Advanced chromatographic techniques, particularly chiral chromatography, are essential for the stringent quality control of enantiomerically pure compounds like this compound. As introduced in the HPLC section, the separation of enantiomers requires a chiral environment, which is most commonly achieved by using a chiral stationary phase (CSP).

Several types of CSPs are commercially available and have been successfully used for the separation of N-protected amino acids. These include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) coated or bonded to a silica (B1680970) support are widely used due to their broad applicability.

Macrocyclic glycopeptide-based CSPs: Phases like those based on vancomycin (B549263) or teicoplanin are particularly effective for separating amino acids and their derivatives due to multiple chiral centers and functional groups that can engage in various types of interactions (e.g., hydrogen bonding, ionic interactions, and steric hindrance).

The choice of the appropriate CSP and the optimization of the mobile phase composition are critical for achieving baseline separation of the L- and D-enantiomers. This allows for the accurate determination of the enantiomeric excess (e.e.), a critical quality attribute for any chiral compound intended for use in pharmaceuticals or other biologically active applications.

Table of Compounds

Compound Name
This compound
N-Boc-L-valine
N-Boc-L-phenylalanine
N-Boc-L-alanine-L-proline-OMe

Theoretical and Computational Investigations of N Boc 5 Phenylmethoxy L Norvaline

Molecular Modeling and Conformational Studies of Amino Acid Derivatives

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of N-Boc-5-(phenylmethoxy)-L-norvaline and its influence on its physical and chemical properties. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group and the flexible phenylmethoxy side chain results in a complex conformational landscape.

Computational methods, such as molecular mechanics (MM) and molecular dynamics (MD) simulations, are employed to explore the potential energy surface of the molecule and identify its stable conformers. These methods allow for the systematic variation of dihedral angles and the calculation of the corresponding energies to map out the low-energy conformations.

For N-Boc protected amino acids, the urethane (B1682113) amide bond can exist in both cis and trans conformations. While the trans form is generally more stable for peptide bonds, the energy difference between the cis and trans conformers of the Boc group is smaller, allowing for the existence of both. The conformational preferences of the amino acid backbone are described by the Ramachandran angles (φ and ψ), which are also influenced by the nature of the side chain.

In the case of this compound, the side chain possesses several rotatable bonds, further increasing the number of possible conformers. The interaction between the phenylmethoxy group and the amino acid backbone can lead to specific folded or extended structures. MD simulations in different solvents can provide insights into the influence of the environment on the conformational equilibrium.

Table 1: Representative Dihedral Angles for a Low-Energy Conformer of a Boc-Protected Amino Acid

Dihedral Angle Value (degrees)
ω (C'-N-Cα-C') 178.5
φ (Cα-N-Cα-C) -65.2
ψ (N-Cα-C-N) 145.8
χ1 (N-Cα-Cβ-Cγ) -60.1
χ2 (Cα-Cβ-Cγ-Cδ) 175.3

Note: The data presented are representative values for a generic N-Boc protected amino acid and are intended for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound. These calculations can predict various molecular properties, including orbital energies, charge distributions, and reactivity indices.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its susceptibility to electronic excitation. A smaller gap generally suggests higher reactivity.

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-deficient regions of the molecule. This information is vital for predicting how the molecule will interact with other reagents. For instance, the carbonyl oxygen of the Boc group and the oxygen of the phenylmethoxy group are expected to be electron-rich, making them potential sites for electrophilic attack.

Table 2: Calculated Electronic Properties of a Representative Aryl Carbamate

Property Value
HOMO Energy -6.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.6 eV
Dipole Moment 2.5 D

Note: The data presented are for a representative molecule with similar functional groups and are intended for illustrative purposes.

Computational Approaches to Reaction Pathway Elucidation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to determine the activation energies.

A key reaction for N-Boc protected amino acids is the deprotection of the Boc group, which is typically carried out under acidic conditions. Computational studies can model the protonation of the Boc group and the subsequent fragmentation to release the free amine. These calculations can help in understanding the reaction mechanism and in optimizing the reaction conditions.

Another important reaction is the coupling of the carboxylic acid group with an amine to form a peptide bond. Computational methods can be used to model the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine. These studies can provide insights into the efficiency of different coupling reagents and the potential for side reactions, such as racemization.

Table 3: Representative Calculated Activation Energies for N-Boc Deprotection

Reaction Step Activation Energy (kcal/mol)
Protonation of Carbonyl Oxygen 5.2
C-O Bond Cleavage 15.8

Note: The data presented are representative values for the acid-catalyzed deprotection of a generic N-Boc protected amine and are intended for illustrative purposes.

In Silico Design of this compound Analogues

The in silico design of analogues of this compound allows for the exploration of a vast chemical space and the identification of novel compounds with improved properties. By modifying the structure of the parent molecule and computationally evaluating the properties of the resulting analogues, it is possible to rationally design new molecules for specific applications.

One approach is to use Quantitative Structure-Activity Relationship (QSAR) models, which correlate the structural features of a series of compounds with their biological activity or a specific physicochemical property. acs.orgnih.gov By developing a QSAR model for a set of this compound analogues, it would be possible to predict the activity of new, unsynthesized compounds.

Another approach is structure-based design, where the analogues are designed to interact with a specific biological target, such as an enzyme or a receptor. Molecular docking simulations can be used to predict the binding mode and affinity of the designed analogues to the target. This approach is particularly useful in drug discovery and development.

The design of analogues could involve modifications to the norvaline side chain, the phenylmethoxy group, or even the Boc protecting group. For example, introducing substituents on the phenyl ring could modulate the electronic properties and steric bulk of the side chain, potentially leading to altered biological activity or improved pharmacokinetic properties.

Emerging Research Directions and Future Perspectives

Sustainable Synthetic Routes for N-Boc-5-(phenylmethoxy)-L-norvaline and its Derivatives

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For a compound like this compound, future research is likely to focus on greener alternatives to traditional multi-step syntheses which often involve hazardous reagents and generate significant waste.

Key areas of development in sustainable synthesis include:

Biocatalysis: The use of enzymes for the synthesis of amino acids and their derivatives is a rapidly growing field. nih.govresearchgate.net Future research could explore the use of engineered enzymes, such as transaminases or acylases, for the stereoselective synthesis of the L-norvaline backbone. Enzymatic approaches offer high selectivity under mild reaction conditions, often in aqueous media, thereby reducing the environmental impact.

Renewable Feedstocks: Investigation into the synthesis of the norvaline scaffold from renewable bio-based starting materials instead of petroleum-derived precursors is a promising avenue.

Green Solvents: The replacement of conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents will be crucial. Catalyst-free N-tert-butyloxycarbonylation of amines has been successfully demonstrated in water, showcasing a potential green route for the Boc-protection step. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups that are later removed, although in the case of this compound, the Boc group is a key functional feature for its application in peptide synthesis.

Synthetic Strategy Traditional Approach Sustainable Alternative
Starting Materials Petroleum-basedBio-based, renewable sources
Solvents Chlorinated hydrocarbons, DMFWater, ethanol, supercritical CO2
Catalysts Stoichiometric reagents, heavy metalsBiocatalysts (enzymes), recyclable heterogeneous catalysts
Byproducts Often toxic and require disposalMinimal and biodegradable

Exploration of Novel Catalytic Approaches in its Synthesis

Catalysis is at the heart of efficient and selective chemical synthesis. For this compound, novel catalytic approaches can offer significant advantages in terms of yield, purity, and sustainability.

Future research in this area is expected to focus on:

Homogeneous Catalysis: This type of catalysis, where the catalyst is in the same phase as the reactants, often provides high selectivity. wikipedia.orgyoutube.com The development of novel organometallic catalysts could enable more efficient and selective formation of the carbon-carbon and carbon-oxygen bonds within the molecule. Amino acid-based ligands are also being explored for creating effective homogeneous catalysts. researchgate.net

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and catalyst recycling, contributing to a more sustainable process. A yttria-zirconia-based Lewis acid has been shown to be an effective heterogeneous catalyst for the N-Boc protection of amines. semanticscholar.org

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Chiral organocatalysts could be employed to control the stereochemistry of the L-norvaline core during its synthesis.

Flow Chemistry: Continuous flow synthesis offers improved safety, scalability, and efficiency compared to traditional batch processes. wikipedia.org The application of flow chemistry to the synthesis of this compound could lead to more controlled and reproducible manufacturing processes.

Catalytic Approach Key Features Potential Application in Synthesis
Homogeneous Catalysis High selectivity and activity. wikipedia.orgAsymmetric hydrogenation, C-H activation.
Heterogeneous Catalysis Ease of separation and catalyst recycling. semanticscholar.orgN-Boc protection, etherification.
Organocatalysis Metal-free, often mimics enzymatic catalysis. researchgate.netStereoselective alkylation, amination.
Biocatalysis High stereo- and regioselectivity under mild conditions. nih.govChiral resolution, amination of keto-acids.

Development of Advanced Derivatization Methods for Complex Molecular Architectures

This compound is primarily used as a building block in the synthesis of more complex molecules, particularly peptides. chemimpex.com Research in this area will likely focus on expanding its utility beyond standard peptide synthesis.

Potential future directions include:

Solid-Phase Peptide Synthesis (SPPS): While the use of Boc-protected amino acids in SPPS is well-established, new methodologies are continually being developed to improve efficiency and enable the synthesis of longer and more complex peptides. mdpi.compeptide.com

Peptidomimetics: The unique side chain of this compound can be a key element in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. nih.gov

Orthogonal Protecting Group Strategies: The Boc group is acid-labile, which allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., Fmoc, which is base-labile). organic-chemistry.org The development of new orthogonal protecting group strategies will enable more complex synthetic routes.

Click Chemistry: The benzyloxy group on the side chain could potentially be modified to incorporate functionalities amenable to "click" chemistry reactions, allowing for the efficient and specific conjugation of this compound-containing peptides to other molecules such as fluorescent dyes, imaging agents, or drug delivery systems.

Interdisciplinary Applications in Chemical Biology Research

Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. As a non-canonical amino acid, this compound has the potential to be a valuable tool in this interdisciplinary field. researchgate.netmdpi.com

Emerging applications in chemical biology may include:

Protein Engineering: The incorporation of non-canonical amino acids into proteins can introduce novel functionalities. mdpi.com The phenylmethoxy side chain could be used to probe protein structure and function, or to introduce a site for specific chemical modification.

Molecular Probes: The benzyloxy group could be replaced with or modified to include a fluorescent or otherwise detectable group, turning the amino acid into a molecular probe for studying biological processes.

Development of Novel Therapeutics: Peptides containing non-canonical amino acids often exhibit enhanced biological activity and stability. nih.gov Peptides incorporating this compound could be explored as potential drug candidates for a variety of diseases. The hydrophobic nature of the side chain may influence peptide folding and interaction with biological targets. wikipedia.org

Biomaterials: The incorporation of this amino acid into peptides could be used to create novel biomaterials with specific self-assembling properties, potentially for applications in tissue engineering or drug delivery.

Q & A

Basic: What synthetic methodologies are optimal for preparing N-Boc-5-(phenylmethoxy)-L-norvaline, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves sequential protection of the amino and hydroxyl groups. A Boc (tert-butoxycarbonyl) group is introduced to protect the α-amino group of L-norvaline, followed by etherification of the 5-hydroxyl group with a phenylmethoxy moiety. Key steps include:

  • Amino Protection : React L-norvaline with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous/organic solvent system (e.g., THF/water) at 0–25°C .
  • Hydroxyl Etherification : Use benzyl bromide or chloride under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) in anhydrous DMF or THF at 50–80°C to introduce the phenylmethoxy group .
  • Purification : Silica gel chromatography (eluent: hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) .

Advanced: How does the phenylmethoxy substituent modulate the compound’s arginase inhibition compared to other L-norvaline derivatives?

Methodological Answer:
The phenylmethoxy group enhances steric bulk and lipophilicity, potentially improving membrane permeability and binding affinity to arginase’s active site. Comparative studies require:

  • Enzyme Assays : Measure IC₅₀ values using recombinant human arginase I/II with L-arginine as substrate. Monitor urea production via the diacetyl monoxime method .
  • Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to compare interactions of this compound vs. unsubstituted L-norvaline in arginase’s manganese-containing active site .
  • Cellular Uptake : Use radiolabeled (³H) or fluorescently tagged derivatives in endothelial cells to quantify intracellular accumulation via scintillation counting or confocal microscopy .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should show characteristic signals: Boc tert-butyl (δ 1.4 ppm, singlet), phenylmethoxy benzyl (δ 4.5–4.7 ppm, AB quartet), and α-proton (δ 3.8–4.1 ppm, multiplet) .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ at m/z 324.1914 (C₁₇H₂₅NO₅ requires 324.1912) .
  • Chiral Purity : Use chiral HPLC (Chiralpak AD-H column, hexane/ethanol) to verify enantiomeric excess (>99% for L-configuration) .

Advanced: What experimental models validate the neuroprotective potential of this compound in Alzheimer’s disease (AD)?

Methodological Answer:

  • In Vivo Models : Administer 250 mg/L in drinking water to 3×Tg-AD mice for 2.5 months. Assess cognitive improvement via Morris water maze (latency reduction) and contextual fear conditioning (freezing time increase). Quantify hippocampal Aβ plaques via 6E10 antibody staining .
  • Mechanistic Studies : Perform RNA-seq on treated vs. control hippocampi to identify downregulated TNF-α and upregulated PSD-95 pathways. Validate via qPCR (TNF-α primers: F-5’-CATGAGCACTGAAAGCATGATCC-3’, R-5’-GAGGGCTGATTAGAGAGAGGTC-3’) .
  • Toxicity Screening : Conduct MTT assays on SH-SY5Y neurons at 10–100 µM to rule out cytotoxicity. Monitor arginase activity in liver/kidney homogenates to confirm target specificity .

Advanced: How does this compound interact with nitric oxide synthase (NOS) under varying redox conditions?

Methodological Answer:

  • Competitive Binding Assays : Use purified neuronal NOS (nNOS) with ¹⁴C-L-arginine. Measure radioactive citrulline production in the presence of 0.1–10 µM this compound. Compare to L-NMMA (NG-monomethyl-L-arginine) as a control .
  • Redox Sensitivity : Pre-incubate nNOS with 1 mM DTT (reducing) vs. 1 mM H₂O₂ (oxidizing). Assess changes in IC₅₀ via nonlinear regression of dose-response curves .
  • Molecular Dynamics : Simulate binding stability in NOS’s oxygenase domain under varying protonation states (e.g., Arg residue pKa shifts) using GROMACS .

Basic: What are the best practices for storing and handling this compound to ensure stability?

Methodological Answer:

  • Storage : Store at –20°C in sealed, argon-flushed vials to prevent Boc group hydrolysis. Desiccate with silica gel to avoid moisture-induced degradation .
  • Handling : Use glass vials (not plastic) to minimize adsorption. Prepare stock solutions in anhydrous DMSO (10 mM) and aliquot to avoid freeze-thaw cycles .
  • Stability Monitoring : Perform LC-MS monthly; degradation manifests as a peak at m/z 224.1 (Boc-depleted fragment) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.